molecular formula C17H16N6O3 B2745799 3-(benzotriazol-1-yl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]propanamide CAS No. 478532-60-4

3-(benzotriazol-1-yl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]propanamide

Cat. No. B2745799
M. Wt: 352.354
InChI Key: NTYZHLUWJVODLV-PDGQHHTCSA-N
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Description

Synthesis Analysis

Benzotriazole derivatives are often synthesized via the Cu(I)-catalyzed azide–alkyne cycloaddition of steroidal alkynyl carboxamides and p-substituted benzyl azides1. This method has been used to synthesize several N-[(1-benzyl-1,2,3-triazol-4-yl)methyl]carboxamides1.



Molecular Structure Analysis

The molecular structure of benzotriazole derivatives can be quite complex. They often involve a benzotriazole ring attached to various other functional groups1.



Chemical Reactions Analysis

Unfortunately, I couldn’t find specific information on the chemical reactions of “3-(benzotriazol-1-yl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]propanamide”.



Physical And Chemical Properties Analysis

The physical and chemical properties of “3-(benzotriazol-1-yl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]propanamide” would depend on its exact molecular structure. Unfortunately, I couldn’t find specific information on this compound.


Scientific Research Applications

Benzotriazole Derivatives in Metal Passivators and Light-sensitive Materials

Benzotriazole derivatives, such as 5,5′-Methylene-bis(benzotriazole), have shown to be versatile intermediates in the preparation of several metal passivators and light-sensitive materials. A practical synthesis method developed for 5,5′-methylenebis(benzotriazole) highlights its significance in green chemistry, emphasizing efficient, environmentally benign production processes (Gu et al., 2009).

Bioreductive Anticancer Agents

Tirapazamine (TPZ), a benzotriazine derivative, is a notable bioreductive anticancer agent that demonstrates selective toxicity towards hypoxic cells. Its mechanism involves the one-electron reduction to a free radical species interacting with DNA, causing significant damage. TPZ's efficacy is further enhanced when combined with chemotherapy agents like cisplatin and carboplatin, underscoring the therapeutic potential of benzotriazine derivatives in cancer treatment (Browning & Wang, 1998).

Environmental Impact and Pharmacokinetics of Benzodiazepines

The pharmacokinetics of benzodiazepines, including their time-dependence and therapeutic potential in treating schizophrenia, have been extensively studied. These investigations reveal important aspects of their mechanism of action, preferential impacts on certain brain pathways, and the overall implications for clinical use in mental health disorders. Notably, the research indicates a low incidence of extrapyramidal symptoms with certain benzodiazepines due to their selective action, which could have implications for designing safer therapeutic agents (Grant & Fitton, 1994).

Safety And Hazards

The safety and hazards of “3-(benzotriazol-1-yl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]propanamide” would depend on its exact molecular structure and properties. Unfortunately, I couldn’t find specific information on this compound.


properties

IUPAC Name

3-(benzotriazol-1-yl)-N-[(Z)-1-(3-nitrophenyl)ethylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N6O3/c1-12(13-5-4-6-14(11-13)23(25)26)18-20-17(24)9-10-22-16-8-3-2-7-15(16)19-21-22/h2-8,11H,9-10H2,1H3,(H,20,24)/b18-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTYZHLUWJVODLV-PDGQHHTCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CCN1C2=CC=CC=C2N=N1)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N/NC(=O)CCN1C2=CC=CC=C2N=N1)/C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(1H-benzo[d][1,2,3]triazol-1-yl)-N'-(1-(3-nitrophenyl)ethylidene)propanehydrazide

CAS RN

478532-60-4
Record name 3-(1H-1,2,3-BENZOTRIAZOL-1-YL)-N'-(1-(3-NITROPHENYL)ETHYLIDENE)PROPANOHYDRAZIDE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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